molecular formula C23H29NO6 B12197027 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12197027
M. Wt: 415.5 g/mol
InChI Key: LCBIWZJAWQRFOE-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound with a unique structure that combines a chromen ring system with a hexanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen core . The resulting intermediate is then subjected to further functionalization to introduce the hexanoate ester and tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized under specific conditions to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ester and Boc groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis for ester and Boc group removal.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, potentially modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C23H29NO6/c1-23(2,3)30-22(27)24-13-6-4-5-10-20(25)28-15-11-12-17-16-8-7-9-18(16)21(26)29-19(17)14-15/h11-12,14H,4-10,13H2,1-3H3,(H,24,27)

InChI Key

LCBIWZJAWQRFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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